(5-Butyl-4-methoxypyridin-2-yl)methanol
Description
“(5-Butyl-4-methoxypyridin-2-yl)methanol” is a pyridine derivative characterized by a substituted pyridine ring with a hydroxymethyl (-CH₂OH) group at position 2, a methoxy (-OCH₃) group at position 4, and a butyl (-C₄H₉) substituent at position 5 (Figure 1). The hydroxymethyl group enhances solubility in polar solvents, while the methoxy and butyl substituents influence steric and electronic properties, modulating reactivity and interaction with biological targets .
Properties
CAS No. |
50407-65-3 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(5-butyl-4-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-9-7-12-10(8-13)6-11(9)14-2/h6-7,13H,3-5,8H2,1-2H3 |
InChI Key |
PDEUKZHFTFQDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(N=C1)CO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups of Selected Pyridine Methanol Derivatives
Key Observations :
Substituent Positioning : The target compound’s butyl group at position 5 distinguishes it from analogs with halogens (e.g., bromine in ) or additional methoxy groups (e.g., ). This confers higher lipophilicity and steric bulk compared to smaller substituents.
In contrast, chlorine substituents in introduce electron-withdrawing effects, altering reactivity.
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